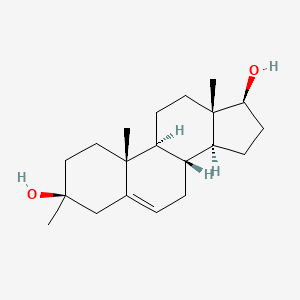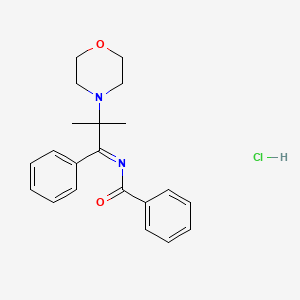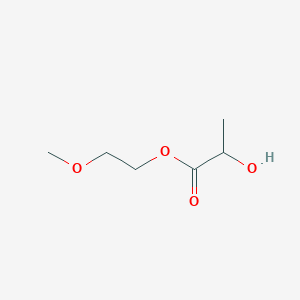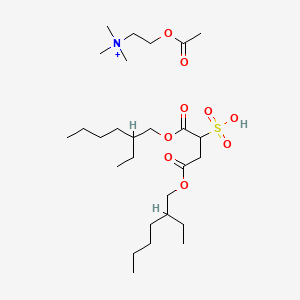
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol typically involves the reaction of quinoxaline derivatives with thiol-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required quality standards.
化学反応の分析
Types of Reactions
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives of the original compound.
科学的研究の応用
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
作用機序
The mechanism of action of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-Mercapto-1,2,4-triazole: A heterocyclic compound with similar thiol functionality.
2,4,6-Trimercapto-1,3,5-triazine: Another thiol-containing heterocycle with corrosion inhibition properties.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: A compound with multiple functional groups, including thiol and amino groups.
Uniqueness
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is unique due to its specific quinoxaline core structure combined with the presence of multiple thiol groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
特性
CAS番号 |
55817-18-0 |
|---|---|
分子式 |
C8H6N2O3S |
分子量 |
210.21 g/mol |
IUPAC名 |
1,4-dihydroxy-3-sulfanylidenequinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O3S/c11-7-8(14)10(13)6-4-2-1-3-5(6)9(7)12/h1-4,12-13H |
InChIキー |
OFUCBBLZPZPPHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=S)N2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


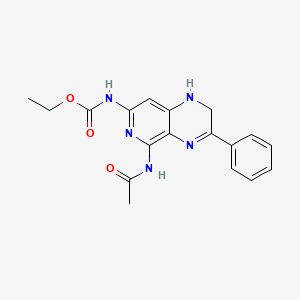
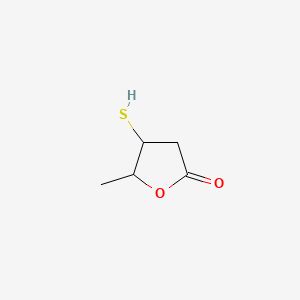
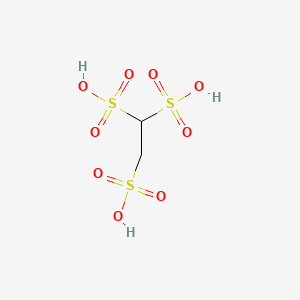

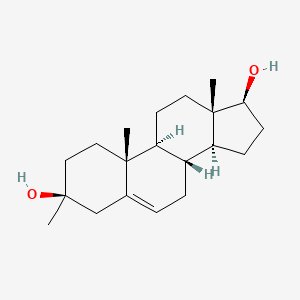
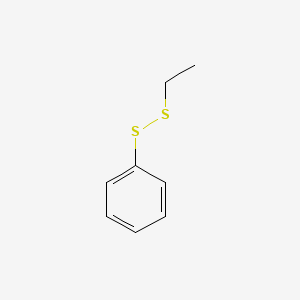
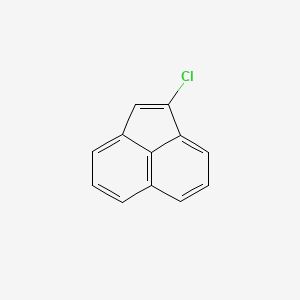
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)

